

# A Technical Guide to the Spectroscopic Characterization of N-methyl-L-norvaline

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## Compound of Interest

Compound Name:	<i>(2S)-2-(methylamino)pentanoic acid</i>
CAS No.:	19653-78-2
Cat. No.:	B554859

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This guide provides an in-depth exploration of the essential spectroscopic techniques for the structural elucidation and quality control of N-methyl-L-norvaline. As a non-proteinogenic amino acid with increasing relevance in biochemical research and pharmaceutical development, particularly as a potential arginase inhibitor, robust analytical methodologies are paramount for ensuring its identity, purity, and conformational integrity.<sup>[1]</sup> This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are applied to the analysis of this unique molecule.

## Introduction: The Significance of N-methyl-L-norvaline

N-methyl-L-norvaline is a derivative of the proteinogenic amino acid L-valine, characterized by the presence of a methyl group on the alpha-amino nitrogen. This structural modification imparts distinct chemical and physical properties, including increased lipophilicity and resistance to enzymatic degradation, making it a valuable building block in peptide synthesis and drug design.<sup>[2]</sup> Accurate spectroscopic characterization is not merely a procedural step but

a foundational requirement for its application in any research or development context. This guide will provide both the theoretical underpinnings and practical, field-tested protocols for acquiring and interpreting the spectroscopic data of N-methyl-L-norvaline.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For N-methyl-L-norvaline,  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide a detailed map of the molecule's carbon-hydrogen framework.

### Predicted $^1\text{H}$ NMR Spectral Data

The following table outlines the predicted proton NMR chemical shifts for N-methyl-L-norvaline, based on the analysis of structurally similar compounds such as L-norvaline and N-methyl-L-valine.<sup>[3][4]</sup>

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-1' (N-CH <sub>3</sub> )	2.3 - 2.6	s	-
H-2 ( $\alpha$ -H)	3.0 - 3.3	t	6.5 - 7.5
H-3 ( $\beta$ -CH <sub>2</sub> )	1.5 - 1.7	m	-
H-4 ( $\gamma$ -CH <sub>2</sub> )	1.3 - 1.5	m	-
H-5 ( $\delta$ -CH <sub>3</sub> )	0.8 - 1.0	t	7.0 - 8.0

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and can be influenced by the choice of solvent and pH.

### Predicted $^{13}\text{C}$ NMR Spectral Data

The predicted carbon-13 NMR chemical shifts for N-methyl-L-norvaline are summarized below, providing a complementary view of the carbon skeleton.

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-1' (N-CH <sub>3</sub> )	30 - 35
C-2 ( $\alpha$ -C)	60 - 65
C-3 ( $\beta$ -C)	30 - 35
C-4 ( $\gamma$ -C)	18 - 22
C-5 ( $\delta$ -C)	13 - 15
C=O (Carboxyl)	175 - 180

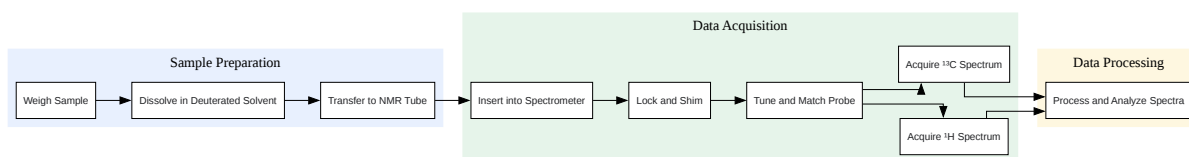
## Experimental Protocol for NMR Spectroscopy

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra of N-methyl-L-norvaline.

### Step-by-Step Methodology:

- Sample Preparation:
  - Accurately weigh 5-10 mg of N-methyl-L-norvaline.
  - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O, CDCl<sub>3</sub>, or DMSO-d<sub>6</sub>) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.
  - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Tune and match the probe for both <sup>1</sup>H and <sup>13</sup>C frequencies.

- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
  - A greater number of scans will be required for  $^{13}\text{C}$  NMR due to the lower natural abundance of the isotope (typically 1024 or more scans).



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Caption: Workflow for NMR Spectroscopic Analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

## Predicted IR Spectral Data

The IR spectrum of N-methyl-L-norvaline is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Description
O-H (Carboxylic Acid)	2500 - 3300 (broad)	Stretching vibration
N-H (Secondary Amine)	3300 - 3500 (weak to medium)	Stretching vibration
C-H (Aliphatic)	2850 - 3000	Stretching vibrations
C=O (Carboxylic Acid)	1700 - 1725	Stretching vibration
C-N	1020 - 1250	Stretching vibration

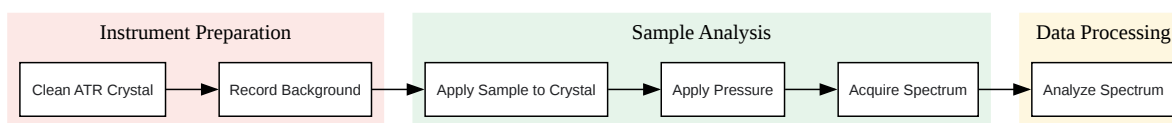
## Experimental Protocol for IR Spectroscopy

The following protocol details the Attenuated Total Reflectance (ATR) method, a common and convenient technique for obtaining the IR spectrum of a solid sample.

Step-by-Step Methodology:

- Instrument Preparation:
  - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  - Record a background spectrum of the empty ATR accessory.
- Sample Application:
  - Place a small amount of N-methyl-L-norvaline powder onto the center of the ATR crystal.

- Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
- Spectrum Acquisition:
  - Acquire the IR spectrum of the sample.
  - Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.
- Data Analysis:
  - The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Identify and label the characteristic absorption bands.



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Caption: Workflow for ATR-IR Spectroscopic Analysis.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

## Predicted Mass Spectral Data

For N-methyl-L-norvaline ( $C_6H_{13}NO_2$ ), the expected mass spectral data is as follows:

Ion	Predicted m/z	Description
[M+H] <sup>+</sup>	132.09	Protonated molecular ion
[M+Na] <sup>+</sup>	154.07	Sodiated adduct
[M-H] <sup>-</sup>	130.08	Deprotonated molecular ion

#### Expected Fragmentation Pattern:

In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]<sup>+</sup>) is expected to undergo characteristic fragmentation, primarily through the loss of small neutral molecules such as water (H<sub>2</sub>O) and carbon monoxide (CO), as well as cleavage of the side chain.[5]

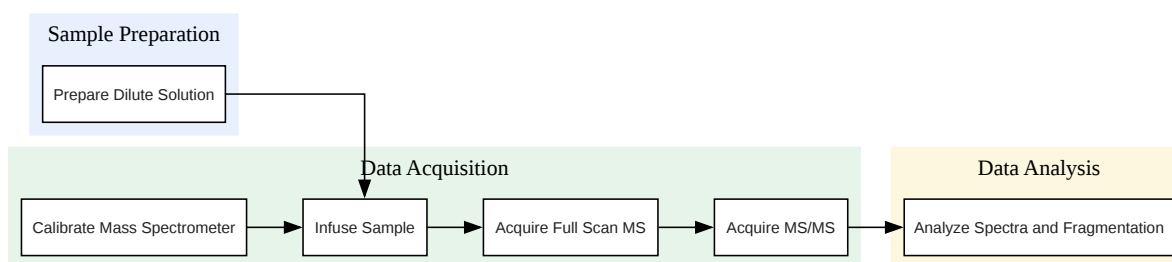
## Experimental Protocol for Mass Spectrometry

The following protocol describes the analysis of N-methyl-L-norvaline using Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer.

#### Step-by-Step Methodology:

- Sample Preparation:
  - Prepare a dilute solution of N-methyl-L-norvaline (approximately 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
- Instrument Calibration:
  - Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
- Sample Infusion:
  - Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
- Data Acquisition:

- Acquire the full scan mass spectrum in both positive and negative ion modes to observe the protonated and deprotonated molecular ions, respectively.
- For structural confirmation, perform tandem MS (MS/MS) on the parent ion of interest ( $[M+H]^+$  or  $[M-H]^-$ ) to generate a fragmentation spectrum.



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Caption: Workflow for ESI-MS Spectroscopic Analysis.

## Conclusion

The spectroscopic characterization of N-methyl-L-norvaline through NMR, IR, and MS provides a comprehensive analytical toolkit for its unambiguous identification and quality assessment. While this guide presents predicted data based on sound chemical principles and analysis of analogous structures, it is imperative for researchers to acquire their own experimental data for validation. The protocols outlined herein represent robust, field-tested methodologies that will enable the acquisition of high-quality spectroscopic data, thereby ensuring the scientific integrity of research and development endeavors involving N-methyl-L-norvaline.

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